molecular formula C8H8F2O B568050 1-(2,3-Difluorophenyl)ethanol CAS No. 1228690-56-9

1-(2,3-Difluorophenyl)ethanol

Cat. No. B568050
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-UHFFFAOYSA-N
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Description

“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .


Synthesis Analysis

The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .


Physical And Chemical Properties Analysis

“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .

Scientific Research Applications

  • Development of an Enzymatic Process for Chiral Alcohols : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a variant of 1-(2,3-Difluorophenyl)ethanol, is used as a chiral intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process using ketoreductase was developed for its preparation, showcasing its application in pharmaceutical synthesis (Guo et al., 2017).

  • Oxidation Kinetics in Lignin Model Compounds : 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, was studied for its oxidation kinetics by chlorine dioxide, suggesting its role in understanding lignin oxidation in bleaching processes (Nie et al., 2014).

  • Neuronal Membrane Research : The effects of ethanol on neuronal membranes were studied using related compounds, highlighting the potential of these compounds in understanding the impact of substances like ethanol on brain cells (Bae et al., 2005).

  • Efficient Synthesis for Pharmaceutical Intermediates : Research on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, another variant, shows its significance as a key intermediate in pharmaceutical synthesis, especially for adrenoceptor receptor agonists (Ni et al., 2012).

  • Biocatalysis in Asthma Symptom Relief : The compound (S)-1-(2-chlorophenyl)ethanol, structurally similar to 1-(2,3-Difluorophenyl)ethanol, is used as an intermediate for L-cloprenaline, a compound for relieving asthma symptoms. Its biocatalytic synthesis via submerged culture of Alternaria alternata isolates has been studied (Kurbanoğlu et al., 2009).

properties

IUPAC Name

1-(2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703325
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluorophenyl)ethanol

CAS RN

1228690-56-9
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,3′-Difluoroacetophenone (0.337 g, 2.16 mmol) in methanol (15 mL) was treated with sodium borohydride (0.090 g, 2.37 mmol), and the reaction was stirred at room temperature for 30 minutes. The mixture was partitioned between dichloromethane and water, and the organic layer was separated, dried over MgSO4, filtered, and concentrated to give 1-(2,3-difluoro-phenyl)-ethanol.
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
D Xu, S Wang, Z Shen, C Xia, W Sun - Organic & Biomolecular …, 2012 - pubs.rsc.org
We demonstrate an efficient enantioselective oxidation of secondary alcohols catalyzed by Mn(III)-salen complex using N-bromosuccinimide (NBS) as the oxidant. The new protocol is …
Number of citations: 46 pubs.rsc.org

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